tert-butyl 3-ethynyl-1H-indole-1-carboxylate
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Overview
Description
tert-butyl 3-ethynyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Mechanism of Action
Target of Action
Tert-butyl 3-ethynyl-1H-indole-1-carboxylate is an indole derivative . Indole derivatives are known to interact with a variety of targets in the body, playing a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These interactions can result in the inhibition or activation of certain biochemical pathways, affecting the function of cells and tissues .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They can influence the function of cells and tissues by interacting with different targets and modulating their activity . .
Result of Action
Indole derivatives are known to have various biologically vital properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethynyl-1H-indole-1-carboxylate typically involves the reaction of 3-ethynylindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-ethynyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: tert-butyl 3-ethynyl-1H-indole-1-carboxylate is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used to develop new bioactive compounds .
Medicine: The compound’s potential anticancer properties make it a candidate for drug development. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in cancer progression .
Industry: In the materials science industry, indole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs). This compound can be used to create new materials with improved electronic properties .
Comparison with Similar Compounds
- tert-butyl 3-cyano-1H-indole-1-carboxylate
- tert-butyl 3-oxo-1H-indole-1-carboxylate
- tert-butyl 3-bromo-1H-indole-1-carboxylate
Comparison: tert-butyl 3-ethynyl-1H-indole-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. Compared to its cyano, oxo, and bromo counterparts, the ethynyl group offers more versatility in synthetic applications and potential biological activities .
Properties
IUPAC Name |
tert-butyl 3-ethynylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-5-11-10-16(14(17)18-15(2,3)4)13-9-7-6-8-12(11)13/h1,6-10H,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXARIJESJJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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